Kinase Selectivity Profile vs. Pan-Kinase Probes – Data Gap Analysis
At the time of assessment, no publicly available, comparator-based quantitative kinase profiling data (e.g., Kd, IC₅₀, or % inhibition panels) comparing 3-(3-(4-chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide directly against its closest analogs—such as 3-(3-(2-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide or 4-[3-(4-chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide (CAS 858118-96-4)—were identified. The ZINC database entry lists no known ChEMBL activity [1], and BindingDB contains no affinity measurements for this exact structure [2]. This absence of data prevents a quantitative differentiation claim. However, this very data gap constitutes a critical procurement decision point: any supplier claiming 'kinase inhibitor' activity for this compound must provide the missing selectivity panel to justify its selection over better-characterized pyrrolopyridine benzamides such as the CDK8 inhibitor 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (IC₅₀ = 51.9 nM) [3].
| Evidence Dimension | Kinase profiling data availability |
|---|---|
| Target Compound Data | No quantitative kinase data available |
| Comparator Or Baseline | CDK8 inhibitor 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: IC₅₀ = 51.9 nM [3] |
| Quantified Difference | Not calculable (data absent) |
| Conditions | Public databases (ChEMBL, BindingDB, PubMed) as of April 2026 |
Why This Matters
Without comparative kinase profiling, the scientific rationale for selecting this compound over better-annotated pyrrolopyridine benzamides is unsubstantiated; procurement should be contingent on the vendor providing a complete selectivity panel.
- [1] ZINC Database. ZINC000000940566. Accessed 2026-04-30. View Source
- [2] BindingDB. Search for CAS 858118-80-6. Accessed 2026-04-30. View Source
- [3] Discovery of a novel oral type I CDK8 inhibitor against acute myeloid leukemia. 2023. (Compound 43: 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, IC₅₀ = 51.9 nM). View Source
